1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the azetidine ring. Key steps might include:
Formation of the pyrimidine ring: This could involve the condensation of appropriate amines and aldehydes.
Introduction of the imidazole group: This might be achieved through nucleophilic substitution reactions.
Formation of the azetidine ring: This could involve cyclization reactions under basic or acidic conditions.
Coupling reactions: The final step might involve coupling the azetidine intermediate with the pyrimidine and pyridine intermediates using reagents like coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.
Scale-up processes: Ensuring the reactions can be performed on a large scale with consistent quality.
Purification methods: Techniques like crystallization, chromatography, and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents might include dichloromethane, ethanol, and water.
Catalysts: Catalysts like palladium on carbon (Pd/C) might be used in hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide: can be compared with other heterocyclic compounds that feature imidazole, pyrimidine, and pyridine rings.
Unique Features: The presence of the azetidine ring and the specific arrangement of the heterocyclic rings might confer unique properties, such as specific binding affinities or reactivity.
Highlighting Uniqueness
Structural uniqueness: The combination of imidazole, pyrimidine, and pyridine rings in a single molecule.
Potential biological activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-12-3-2-4-14(21-12)22-17(25)13-8-24(9-13)16-7-15(19-10-20-16)23-6-5-18-11-23/h2-7,10-11,13H,8-9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNGVNTYNIVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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